molecular formula C19H14F3N3S B2756549 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226451-47-3

2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2756549
CAS No.: 1226451-47-3
M. Wt: 373.4
InChI Key: PJDFMKKHJAGJAI-UHFFFAOYSA-N
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Description

2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound featuring an imidazole ring substituted with p-tolyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common approach includes the formation of the imidazole ring followed by the introduction of the p-tolyl and trifluoromethylphenyl groups. The final step involves the thiolation of the imidazole ring and subsequent acetonitrile substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanol
  • 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)propane

Uniqueness

Compared to similar compounds, 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is unique due to its acetonitrile group, which can participate in a wider range of chemical reactions and provide additional functionality for various applications.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3S/c1-13-5-7-14(8-6-13)17-12-24-18(26-10-9-23)25(17)16-4-2-3-15(11-16)19(20,21)22/h2-8,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFMKKHJAGJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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